

Lack of Publicly Available Data for Validated HPLC Analysis of Furcatin

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Compound of Interest

Compound Name: Furcatin

Cat. No.: B600411

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A comprehensive search for validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of **Furcatin** (also known by its systematic name, p-allylphenyl 6-O-beta-D-apiofuranosyl-beta-D-glucopyranoside, or as acuminoside) did not yield specific experimental data in the public domain. Despite a thorough investigation using its common name and chemical synonyms, no published studies detailing the validation parameters for an HPLC-based assay for **Furcatin** could be located.

Due to the absence of this critical data, a direct comparison guide detailing the performance of various HPLC methods for **Furcatin** analysis, as originally requested, cannot be compiled.

However, to assist researchers, scientists, and drug development professionals in creating such a guide once experimental data is obtained, the following template has been developed. This guide outlines the standard structure, content, and mandatory visualizations for a comprehensive comparison of HPLC method validations for the analysis of a natural product glycoside.

Illustrative Comparison Guide for a Validated HPLC Method for Glycoside Analysis

This guide provides a comparative framework for evaluating different HPLC methods for the quantitative analysis of a hypothetical glycoside. The performance of two distinct hypothetical methods, "Alternative Method 1 (Isocratic)" and "Alternative Method 2 (Gradient)," are presented with illustrative experimental data.

Data Presentation: Comparative Summary of HPLC Method Validation Parameters

The following table summarizes the key performance characteristics of two hypothetical HPLC methods for the quantification of a glycoside.

Validation Parameter	Alternative Method 1 (Isocratic)	Alternative Method 2 (Gradient)	ICH Guideline Acceptance Criteria
Linearity (R^2)	0.9995	0.9998	≥ 0.999
Range ($\mu\text{g/mL}$)	1 - 100	0.5 - 150	-
Precision (%RSD)			
- Intra-day	0.85	0.65	$\leq 2\%$
- Inter-day	1.20	0.95	$\leq 2\%$
Accuracy (%) Recovery	98.5 - 101.2	99.1 - 100.8	98.0 - 102.0%
Limit of Detection (LOD) ($\mu\text{g/mL}$)	0.25	0.10	-
Limit of Quantitation (LOQ) ($\mu\text{g/mL}$)	0.75	0.30	-
Retention Time (min)	8.5 ± 0.2	12.1 ± 0.1	Consistent \pm specified window
Specificity	No interference from blank	No interference from blank	No co-elution at the analyte's retention time

Experimental Protocols

Detailed methodologies for the key analytical techniques should be provided. The following are illustrative protocols for the two hypothetical methods.

Sample Preparation (Illustrative)

- Accurately weigh 10 mg of the plant extract or sample containing the glycoside.
- Dissolve the sample in 10 mL of methanol.
- Sonicate for 15 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 μ m syringe filter prior to HPLC injection.

Alternative Method 1: Isocratic HPLC-UV

- Column: C18, 4.6 x 250 mm, 5 μ m
- Mobile Phase: Acetonitrile : Water (60:40, v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 280 nm
- Injection Volume: 20 μ L
- Column Temperature: 30 °C

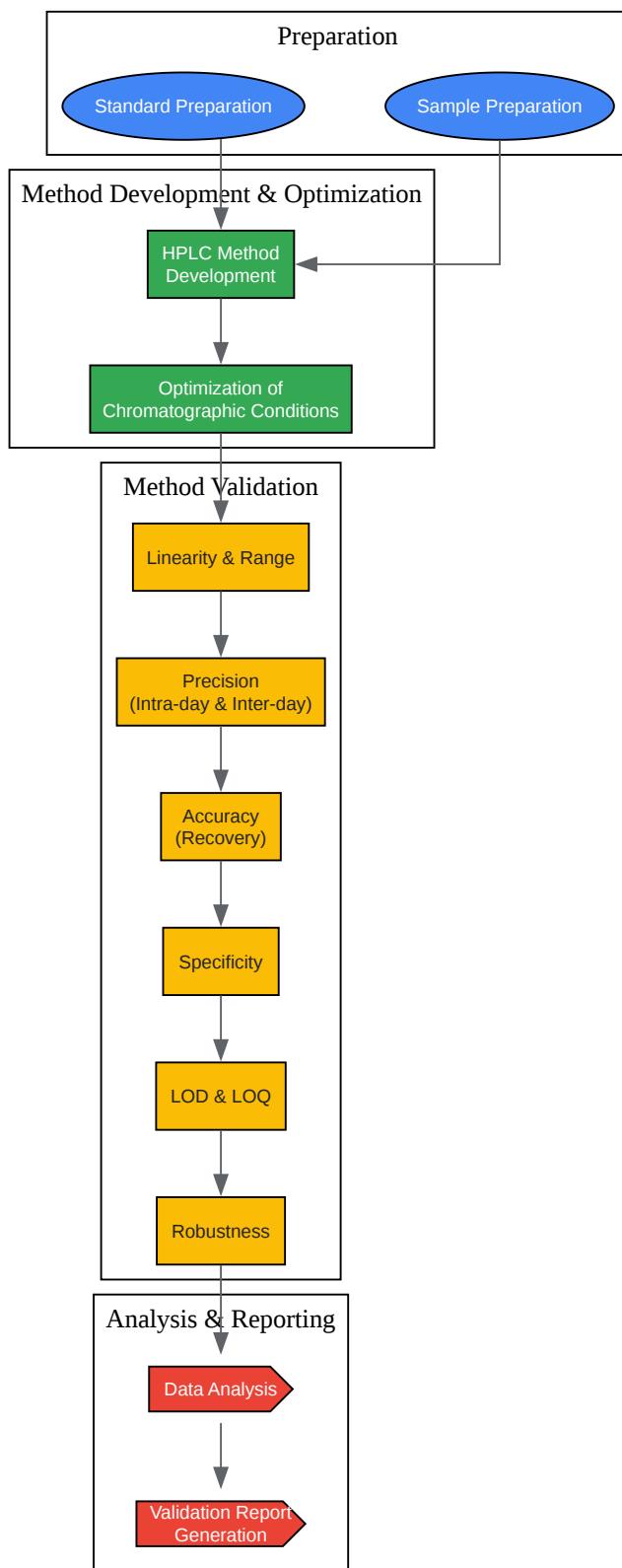
Alternative Method 2: Gradient HPLC-UV

- Column: C18, 4.6 x 150 mm, 3.5 μ m
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: Acetonitrile
- Gradient Program:
 - 0-2 min: 10% B
 - 2-15 min: 10-80% B
 - 15-18 min: 80% B

- 18-20 min: 10% B
- Flow Rate: 0.8 mL/min
- Detection: UV at 280 nm
- Injection Volume: 10 µL
- Column Temperature: 35 °C

Mandatory Visualization: HPLC Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method.



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Caption: A generalized workflow for the validation of an HPLC analytical method.

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